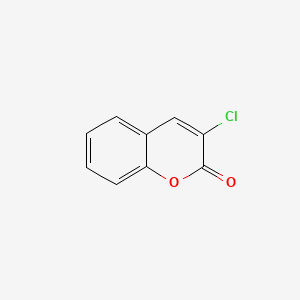

3-Chlorocoumarin

Übersicht

Beschreibung

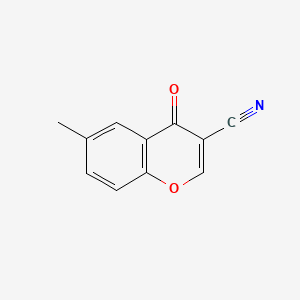

3-Chlorocoumarin is an organic compound with the molecular formula C9H5ClO2 . It is a white to light yellow to light orange powder .

Synthesis Analysis

Coumarin derivatives, including 3-Chlorocoumarin, can be synthesized using various methods such as Perkin reaction, Pechmann reaction, Claisen rearrangement, Knoevenagel reaction, Kostanecki-Robinson coupling reaction, Reformatsky Reaction, Wittig reaction . A recent method for the synthesis of coumarin derivatives involves the use of metal-based homogeneous and heterogeneous catalyst systems .Molecular Structure Analysis

The molecular structure of 3-Chlorocoumarin consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . The average mass is 180.588 Da and the monoisotopic mass is 179.997803 Da .Chemical Reactions Analysis

3-Chlorocoumarin can undergo various chemical reactions. For instance, new 3-cyanocoumarin derivatives were prepared by reaction of 2-(2-chlorobenzylidene)malononitrile with resorcinol or 3-methoxyphenol, and then further oxidation and replacement reaction with acetic anhydride in reflux conditions .Physical And Chemical Properties Analysis

3-Chlorocoumarin has a density of 1.4±0.1 g/cm3, a boiling point of 325.4±30.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 56.8±3.0 kJ/mol, and a flash point of 175.0±20.0 °C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Coumarins, including 3-Chlorocoumarin, have significant potential in medicinal chemistry due to their versatile natural derivatives . They exhibit promising applications in numerous fields of medicinal chemistry, such as neurodegenerative diseases, cancer, and inflammation .

Synthesis and Functionalization

The synthesis and functionalization of coumarins, including 3-Chlorocoumarin, have advanced with innovative strategies . This has enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures, enhancing the biological and physico-chemical properties of the compounds obtained .

Binding to Various Targets

The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes 3-Chlorocoumarin a valuable scaffold in the development of new drugs and therapies.

Antioxidant Properties

Coumarins, including 3-Chlorocoumarin, have been found to possess antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antitumor Activity

Coumarins have shown antitumor activity , suggesting that 3-Chlorocoumarin could be explored for potential use in cancer treatment.

Anti-Inflammatory Activity

Coumarins have demonstrated anti-inflammatory activity , indicating that 3-Chlorocoumarin could be beneficial in the treatment of inflammatory conditions.

Antimicrobial Activity

Coumarins have been found to exhibit antimicrobial activity , suggesting that 3-Chlorocoumarin could be used in the development of new antimicrobial agents.

Fluorescent Labeling

Coumarins, including 3-Chlorocoumarin, play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . This makes them valuable tools in fluorescence-based studies and applications.

Wirkmechanismus

While the specific mechanism of action for 3-Chlorocoumarin is not mentioned in the search results, coumarin derivatives have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCOPMSBJBNBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238817 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorocoumarin | |

CAS RN |

92-45-5 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism behind the synthesis of 3-chlorocoumarins from aryl alkynoates using N-chlorosuccinimide (NCS) and a photocatalyst?

A1: Research has shown that 9-Mesityl-10-methylacridinium perchlorate can act as a visible-light photocatalyst in the synthesis of 3-chlorocoumarins from aryl alkynoates and NCS. [] This reaction is initiated by radicals and proceeds through a cascade mechanism:

Q2: How do substituents on the coumarin ring affect its reactivity in Perkin rearrangement reactions?

A2: Studies investigating the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids reveal the influence of substituents on reaction rates. []

- Electron-withdrawing groups (e.g., halogens) at the 6-position accelerate both the base-catalyzed ring fission and the subsequent cyclization step. [] This acceleration is attributed to the stabilization of the negative charge developed during the ring-opening and the carbanion intermediate formed during cyclization.

- Electron-donating groups (e.g., methyl) at the 4-position have a negligible effect on the reaction rate. []

Q3: How does the presence of a halogen at the 3-position of coumarin influence its hydrolysis compared to unsubstituted coumarin?

A3: Halogen substituents at the 3-position significantly accelerate the hydrolysis of coumarins. [] This effect is consistent with the electronegative halogen atom making the carbonyl carbon more susceptible to nucleophilic attack by hydroxide ions. In contrast, methyl substituents at the 3- and 4-positions do not show a significant impact on the hydrolysis rate compared to unsubstituted coumarin. []

Q4: Can copper chloride be used to synthesize 3-chlorocoumarins, and if so, what is the mechanism?

A4: Yes, a regioselective chlorination of coumarins using copper(II) chloride (CuCl2) under visible light irradiation has been reported. [] This method relies on a ligand-to-metal charge transfer (LMCT) process:

- Regioselective Chlorination: The chlorine radical then selectively attacks the 3-position of the coumarin ring, forming the 3-chlorocoumarin product. []

Q5: What are some synthetic applications of 3-chlorocoumarin?

A5: 3-Chlorocoumarin serves as a versatile building block in organic synthesis, particularly for constructing various coumarin derivatives:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.